2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key component of CL2MDP, has been well studied in the past decade due to its importance as a bioactive scaffold . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
Molecular Structure Analysis
The molecular structure of CL2MDP is characterized by 1H NMR, 13C NMR and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines, a key component of CL2MDP, have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of CL2MDP are characterized by its molecular formula C23H20ClN3O2 and molecular weight 405.88. Further details about its physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis and Evaluation in Drug Design
2-(2-Chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is part of a broader category of compounds explored for their potential applications in drug design and biological studies. While specific data on this compound may be scarce, related research on structurally similar compounds offers insight into potential applications, focusing on the synthesis and evaluation of these compounds for various biological activities.
Synthesis for Antiviral and Anticancer Evaluations : Compounds structurally related to this compound have been synthesized for evaluations against viral and cancer targets. For instance, derivatives have been explored for their antiviral activities, highlighting the importance of these compounds in developing new therapeutic agents (H. Sayed & M. A. Ali, 2007).
Investigations into Stereoselective Synthesis : Research into the stereoselective synthesis of propanamides, including compounds with imidazolyl and pyridinyl substitutions, has been conducted. This research is crucial for understanding how structural variations can affect biological activity and for optimizing the synthesis of these compounds for potential drug development (P. Marchetti et al., 1997).
Exploration of Heterocyclic Synthesis for Drug Discovery : The synthesis of polyfunctionally substituted pyridine and pyrazole derivatives from β-oxoanilides, including efforts to develop new compounds with potential pharmacological applications, demonstrates the ongoing research into heterocyclic compounds as a rich source for new drugs. These studies are foundational in the search for new therapeutic agents with improved efficacy and safety profiles (A. Hussein et al., 2008).
Evaluation of Novel Derivatives for Anticonvulsant Activity : The design and synthesis of new hybrid anticonvulsants derived from propanamide and butanamide derivatives showcase the exploration of these compounds for neurological applications. This research points to the potential of such derivatives in treating convulsive disorders, contributing to the development of safer and more effective anticonvulsant drugs (K. Kamiński et al., 2015).
Mechanism of Action
While the specific mechanism of action for CL2MDP is not mentioned in the search results, it is known that imidazo[1,2-a]pyridines, a key component of CL2MDP, have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saripidem, and the heart-failure drug Olprinone .
Future Directions
The future directions for the research and development of CL2MDP and similar compounds could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further studies could be conducted to explore the diverse bioactivity profiles of imidazo[1,2-a]pyridines and their potential applications in various fields .
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c1-15-8-7-13-27-14-20(25-22(15)27)17-9-3-5-11-19(17)26-23(28)16(2)29-21-12-6-4-10-18(21)24/h3-14,16H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJALXDTGDRARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C(C)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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